

Application of MART-1 (26-35) in Immunotherapy Research Models

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Compound of Interest

Compound Name: MART-1 (26-35) (human)

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Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key protein expressed in normal melanocytes and a majority of melanoma tumors.[1][2][3] A specific peptide fragment of this protein, MART-1 (26-35), and its analog with a leucine substitution at position 27 (27L), have been identified as immunodominant epitopes recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A02:01 allele.[1][4][5] This recognition makes the MART-1 (26-35) peptide a critical tool in the development and evaluation of immunotherapies for melanoma, including cancer vaccines and adoptive cell transfer (ACT). [2][3] The 27L analog (ELAGIGILTV) has demonstrated enhanced immunogenicity due to its increased binding affinity and stability with the HLA-A02:01 molecule compared to the wild-type sequence (EAAGIGILTV).[1][3][4][6] These peptides are extensively used in preclinical and clinical research to stimulate and expand tumor-specific T-cells, assess their functionality, and predict patient responses to therapy.[2][7][8][9]

Core Applications

The primary applications of the MART-1 (26-35) peptide in immunotherapy research models include:

- In vitro expansion of MART-1 specific T-cells: The peptide is used to stimulate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) from HLA-A*02:01

positive donors to generate and expand T-cell populations with specificity for the MART-1 antigen.[\[1\]](#)[\[10\]](#)

- Assessment of T-cell functionality: Expanded T-cells are evaluated for their cytotoxic potential against melanoma cells and their ability to secrete effector cytokines, such as interferon-gamma (IFN- γ), upon peptide recognition.[\[1\]](#)[\[11\]](#)
- Preclinical evaluation of cancer vaccines: In HLA-A*02:01 transgenic mouse models, the MART-1 (26-35) peptide is used as an immunogen to test the efficacy of different vaccine formulations and adjuvants.[\[12\]](#)[\[13\]](#)
- Monitoring of immune responses in clinical trials: The peptide is utilized in immunological assays, such as ELISPOT and tetramer staining, to quantify the frequency and function of MART-1 specific T-cells in patients undergoing immunotherapy.[\[11\]](#)[\[14\]](#)

Data Summary

Peptide Analogs and Binding Affinity

Peptide Sequence	Description	Key Characteristics	Reference
EAAGIGILTV	Wild-type MART-1 (26-35)	The naturally occurring decapeptide.	[4] [5]
AAGIGILTV	Wild-type MART-1 (27-35)	The naturally occurring nonapeptide, also recognized by CTLs.	[4] [5]
ELAGIGILTV	MART-1 (26-35, 27L)	An analog with an Alanine to Leucine substitution at position 27 (position 2 of the nonamer core).	[1] [3] [4] [12]

In Vitro T-Cell Stimulation and Functional Assays

Parameter	Typical Range/Value	Purpose	Reference
Peptide Concentration for T-cell Stimulation	1-10 µg/mL	Loading antigen-presenting cells (APCs) for T-cell expansion.	[15][16]
Effector to Target (E:T) Ratio for Cytotoxicity Assays	1:1 to 40:1	To measure the lytic capacity of MART-1 specific CTLs against target cells.	[17]
Peptide Concentration for Target Cell Pulsing	10 fM - 10 µM	To sensitize target cells for recognition by CTLs in functional assays.	[15]
IL-2 Concentration for T-cell Culture	10 IU/mL - 300 IU/mL	To support the proliferation and survival of activated T-cells.	[10][15]
IL-7 and IL-15 Concentration for T-cell Culture	5-10 ng/mL	To promote the generation of less differentiated, memory-like T-cells.	[10][18]

Experimental Protocols

Protocol 1: In Vitro Expansion of MART-1 Specific CD8+ T-Cells

This protocol outlines the steps for generating and expanding MART-1 specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of an HLA-A*02:01 positive donor.

Materials:

- Ficoll-Paque

- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
- Human IL-2, IL-7, and IL-15
- MART-1 (26-35, 27L) peptide (ELAGIGILTV)
- T2 cells (HLA-A*02:01+, TAP-deficient)
- CD8+ T-cell isolation kit

Procedure:

- Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Isolate CD8+ T-cells: Enrich for CD8+ T-cells from the PBMC population using a positive or negative selection kit according to the manufacturer's instructions.
- Prepare Antigen-Presenting Cells (APCs):
 - Culture T2 cells in complete RPMI 1640 medium.
 - On the day of stimulation, pulse the T2 cells with the MART-1 (26-35, 27L) peptide at a concentration of 10 µg/mL for 2 hours at 37°C.
 - Irradiate the peptide-pulsed T2 cells (30 Gy) to prevent their proliferation.
- Co-culture and Stimulation:
 - Co-culture the isolated CD8+ T-cells with the irradiated, peptide-pulsed T2 cells at a responder-to-stimulator ratio of 10:1 in complete RPMI 1640 medium.
 - Supplement the co-culture medium with IL-7 and IL-15 at a final concentration of 10 ng/mL each.
- T-cell Expansion:

- After 2-3 days, add IL-2 to the culture medium at a final concentration of 50 IU/mL.
- Restimulate the T-cell cultures every 7-10 days with freshly prepared, irradiated, peptide-pulsed T2 cells.
- Maintain the T-cell cultures by splitting them as needed and adding fresh medium containing IL-2.
- **Monitoring Specificity:** The frequency of MART-1 specific T-cells can be monitored throughout the expansion process using HLA-A*02:01/MART-1 tetramer staining followed by flow cytometry analysis.

Protocol 2: IFN- γ ELISPOT Assay

This protocol describes how to measure the frequency of IFN- γ secreting, MART-1 specific T-cells.

Materials:

- Human IFN- γ ELISPOT kit
- 96-well PVDF membrane plates
- MART-1 (26-35, 27L) peptide
- T2 cells
- Expanded MART-1 specific T-cells (from Protocol 1)
- Phytohemagglutinin (PHA) as a positive control
- An irrelevant peptide as a negative control

Procedure:

- **Plate Coating:** Coat a 96-well PVDF plate with an anti-IFN- γ capture antibody overnight at 4°C, according to the ELISPOT kit manufacturer's instructions.
- **Cell Preparation:**

- Wash the expanded MART-1 specific T-cells and resuspend them in complete RPMI 1640 medium.
- Pulse T2 cells with the MART-1 (26-35, 27L) peptide (10 µg/mL), an irrelevant peptide, or no peptide for 2 hours at 37°C.
- Plating Cells:
 - Add 2×10^4 T2 cells (pulsed with MART-1 peptide, irrelevant peptide, or no peptide) to the appropriate wells of the coated ELISPOT plate.
 - Add 2×10^4 expanded MART-1 specific T-cells to each well.
 - For the positive control, add T-cells and PHA.
 - For the negative control, add T-cells and T2 cells pulsed with an irrelevant peptide.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Development:
 - Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
 - Incubate, wash, and then add streptavidin-alkaline phosphatase.
 - Finally, add the substrate solution and wait for spots to develop.
- Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.

Protocol 3: Cytotoxicity (Chromium Release) Assay

This protocol details a standard method to assess the lytic capability of MART-1 specific CTLs.

Materials:

- Expanded MART-1 specific T-cells (effector cells)
- T2 cells or a melanoma cell line expressing HLA-A*02:01 (target cells)

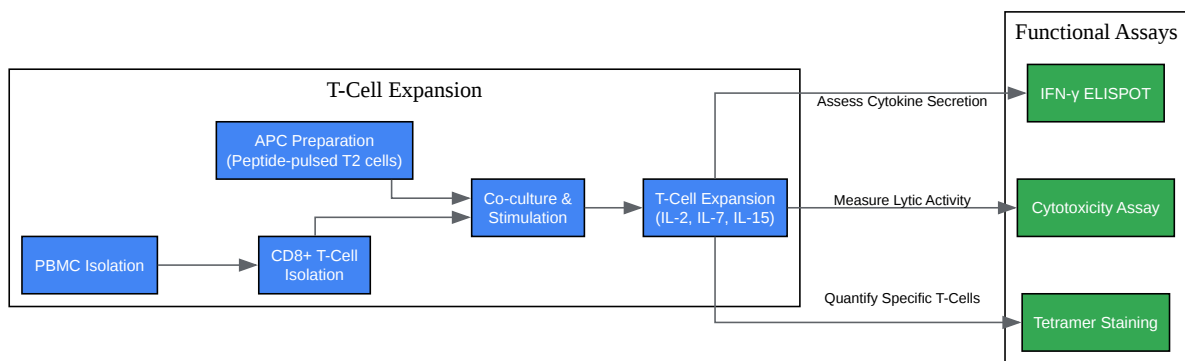
- MART-1 (26-35, 27L) peptide
- Sodium chromate (51Cr)
- Fetal bovine serum (FBS)
- Triton X-100 (for maximum release)
- Gamma counter

Procedure:

- Target Cell Labeling:
 - Resuspend 1×10^6 target cells in 100 μ L of FBS.
 - Add 100 μ Ci of 51Cr and incubate for 1-2 hours at 37°C, mixing every 15 minutes.
 - Wash the labeled target cells three times with complete RPMI 1640 medium.
- Peptide Pulsing:
 - Resuspend the labeled target cells in complete RPMI 1640 medium.
 - Pulse the cells with the MART-1 (26-35, 27L) peptide at a concentration of 10 μ g/mL for 1 hour at 37°C.
- Co-incubation:
 - Plate the peptide-pulsed, 51Cr-labeled target cells at 5×10^3 cells/well in a 96-well round-bottom plate.
 - Add the expanded MART-1 specific T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
 - For spontaneous release, add medium only to the target cells.
 - For maximum release, add 1% Triton X-100 to the target cells.

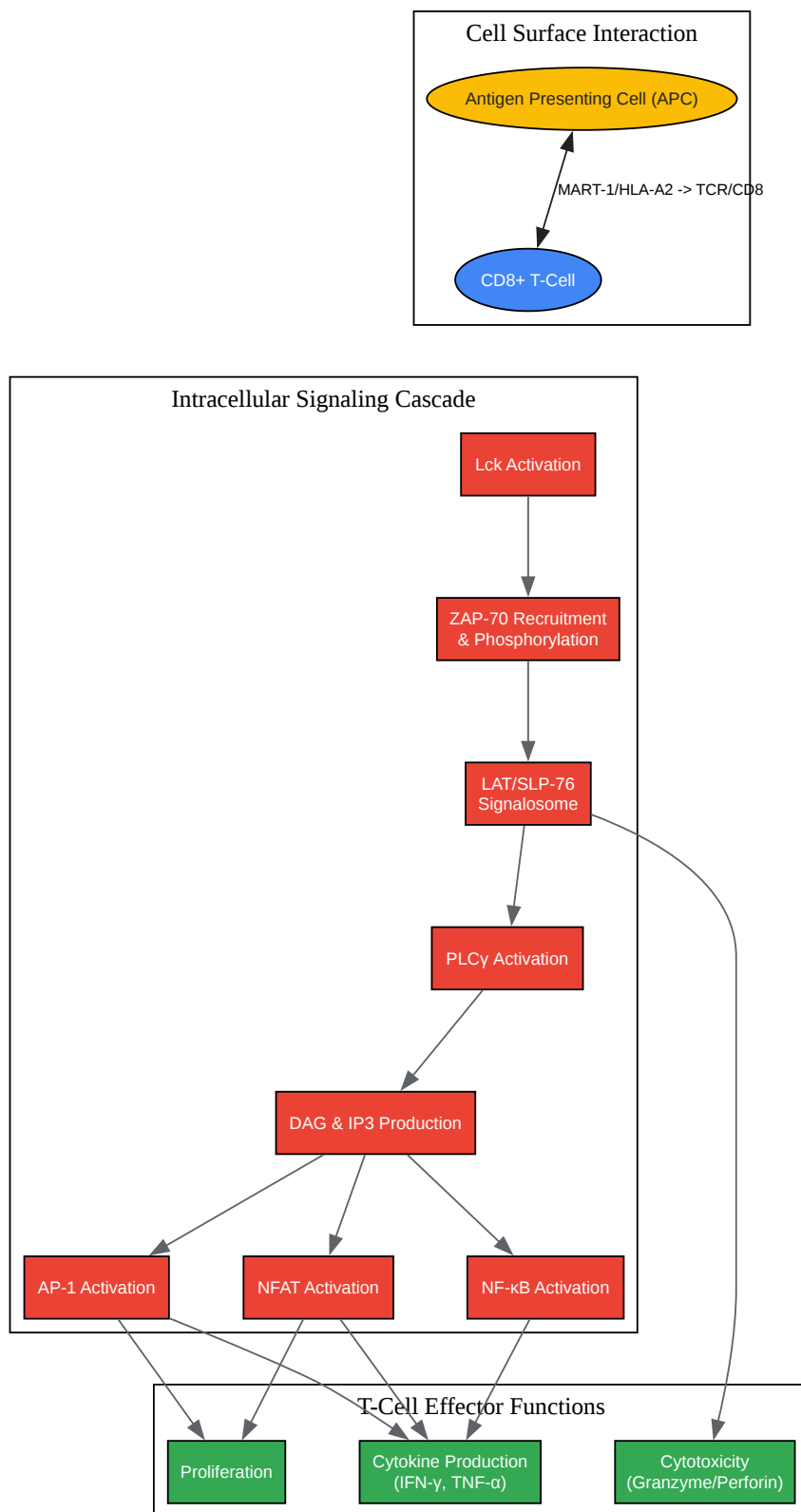
- Incubation: Centrifuge the plate at 50 x g for 3 minutes and incubate for 4 hours at 37°C.
- Harvesting and Counting:
 - Centrifuge the plate at 200 x g for 5 minutes.
 - Carefully collect 100 µL of supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
 - Calculate the percentage of specific lysis using the following formula: % Specific Lysis = $[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$

Visualizations



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Caption: Workflow for the expansion and functional analysis of MART-1 specific T-cells.



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Caption: Simplified TCR signaling pathway upon MART-1 peptide recognition.

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